N4-propylpyridine-3,4-diamine
Description
N4-Propylpyridine-3,4-diamine is a pyridine derivative featuring a diamine substitution at the 3- and 4-positions of the aromatic ring, with a propyl group attached to the N4 nitrogen. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as a DNA intercalator or antitumor agent.
Properties
CAS No. |
438554-28-0 |
|---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-propylpyridine-3,4-diamine typically involves the nitration of pyridine derivatives followed by reduction. One common method is the nitration of pyridine with nitric acid in the presence of trifluoroacetic anhydride, yielding nitropyridine intermediates. These intermediates are then reduced to the corresponding diamines using reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the hazardous nature of some reagents involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
N4-propylpyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of nitro groups to amino groups is a common reaction.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Various electrophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted pyridines with various functional groups.
Scientific Research Applications
N4-propylpyridine-3,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N4-propylpyridine-3,4-diamine exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Key Properties |
|---|---|---|---|
| N4-Propylpyridine-3,4-diamine | Pyridine | 3,4-diamine; N4-propyl | Moderate planarity, enhanced lipophilicity |
| IC5 (Pyridopyrimidine-2,4-diamine) | Pyrido[2,3-f]pyrimidine | 2,4-diamine; 6-methyl | Bicyclic, high planarity, strong DNA binding |
| IC1 (Purine-2,6-diamine) | Purine | 2,6-diamine; 8-chloromethyl | High intercalation, polar substituent |
| Doxorubicin (Reference) | Anthracycline | Tetracyclic glycoside | Benchmark intercalator, clinical use |
DNA Intercalation Efficiency
Data from gel mobility shift assays (GMSA) highlight the role of planarity and substituents in intercalation:
- IC1 : Exhibited ~1.5× higher DNA binding than Doxorubicin due to its chloromethyl group, which enhances electrostatic interactions with DNA .
- IC5 : Achieved comparable intercalation to Doxorubicin, attributed to its bicyclic pyridopyrimidine core, which maximizes planar surface area for base-pair insertion .
- However, the propyl group may improve pharmacokinetic properties (e.g., bioavailability) .
Therapeutic Potential
- IC1 and IC5 : Both are prioritized for antitumor agent development due to strong intercalation and low cytotoxicity in preliminary studies .
- This compound : The propyl chain could mitigate metabolic instability issues seen in unsubstituted diamines, but synthetic optimization (e.g., introducing electron-withdrawing groups) may be required to enhance DNA affinity .
Research Findings and Optimization Strategies
Planarity vs. Lipophilicity Trade-off: Bicyclic analogs (e.g., IC5) outperform monocyclic derivatives in DNA binding but may suffer from poor solubility. This compound’s propyl group balances lipophilicity without sacrificing synthetic accessibility .
Substituent Effects : Polar groups (e.g., chloromethyl in IC1) enhance intercalation, while alkyl chains (e.g., propyl) improve pharmacokinetics. Hybrid derivatives combining these features could optimize efficacy .
Synthetic Feasibility : Pyridine-diamines are synthetically tractable, allowing rapid diversification. For example, introducing a triazine moiety (as in OLED-oriented triazine derivatives) could expand applications into materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
